molecular formula C12H18N2O2 B2726548 tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate CAS No. 1259056-74-0

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate

Cat. No.: B2726548
CAS No.: 1259056-74-0
M. Wt: 222.288
InChI Key: QIYSAVKHVPIBIO-UHFFFAOYSA-N
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Description

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-methylpyridin-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[(6-methylpyridin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYSAVKHVPIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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